molecular formula C8H3F4N B1607748 2,3,4,5-Tetrafluorophenylacetonitrile CAS No. 53001-74-4

2,3,4,5-Tetrafluorophenylacetonitrile

Cat. No. B1607748
CAS RN: 53001-74-4
M. Wt: 189.11 g/mol
InChI Key: XJZKJYAPEYUEHS-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluorophenylacetonitrile is a chemical compound with the molecular formula C8H3F4N . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular weight of 2,3,4,5-Tetrafluorophenylacetonitrile is 189.11 . The exact structure of this compound is not provided in the search results.


Chemical Reactions Analysis

I could not find specific information on the chemical reactions involving 2,3,4,5-Tetrafluorophenylacetonitrile. It’s important to note that this compound is primarily used for research and development, and its reactivity may depend on the specific conditions of the experiment .


Physical And Chemical Properties Analysis

2,3,4,5-Tetrafluorophenylacetonitrile has a molecular weight of 189.11 . The boiling point and other physical properties are not specified in the search results .

Scientific Research Applications

Synthesis of Biologically-Active Compounds

Tetrafluoroindole, a precursor for potential biologically-active compounds, was synthesized from a related compound, pentafluorophenylacetonitrile, demonstrating the utility of fluorinated nitriles in the preparation of complex heterocyclic structures that could have biological applications (Filler, Chen, & Woods, 1995).

Reaction Mechanisms and Product Structures

The kinetics and mechanisms of reactions involving pentafluorophenylacetonitrile and guanidine-like bases were explored, identifying the formation of dimers, trimers, and higher oligomers. This research provides insights into how fluorinated nitriles react with strong nitrogen bases, contributing to our understanding of their reactivity and potential applications in synthesizing new compounds (Gierczyk et al., 2006).

Development of Electroactive Materials

Studies have demonstrated the electrochemical polymerization of 3-(4-fluorophenyl)thiophene and its derivatives, highlighting the potential of fluorinated nitriles in developing new materials for electrochemical capacitors. This research underscores the role of fluorinated compounds in enhancing the properties of electroactive polymers, which could be beneficial for energy storage technologies (Ferraris et al., 1998).

Fluorinated Covalent Organic Frameworks

The synthesis of crystalline covalent organic frameworks (COFs) using tetrafluorophthalonitrile demonstrates the application of fluorinated nitriles in creating stable, porous materials through irreversible nucleophilic aromatic substitution reactions. These frameworks exhibit high chemical stability and potential for postsynthetic modifications, opening new avenues for the development of materials with tailored properties for catalysis, gas storage, and separation processes (Zhang et al., 2018).

Environmental Biodegradation Studies

Research into the biodegradation of perfluorinated alcohols in activated sludge under aerobic conditions has identified several transformation products, including perfluorooctanoic acid (PFOA). This study highlights the environmental fate of fluorinated compounds and their potential breakdown products, which is crucial for assessing their environmental impact and developing strategies for their removal or degradation (Wang et al., 2005).

Safety And Hazards

This compound is classified as dangerous, with hazard statements indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation and serious eye irritation . It’s recommended to handle this compound with appropriate safety measures, including wearing protective clothing and eye protection .

properties

IUPAC Name

2-(2,3,4,5-tetrafluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4N/c9-5-3-4(1-2-13)6(10)8(12)7(5)11/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZKJYAPEYUEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380233
Record name 2,3,4,5-Tetrafluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrafluorophenylacetonitrile

CAS RN

53001-74-4
Record name 2,3,4,5-Tetrafluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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